2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine
Description
2-N,4-N-Dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine is a synthetic triazine derivative characterized by two butyl groups at the 2- and 4-positions and a trichloromethyl group at the 6-position of the triazine ring. The butyl substituents contribute to increased lipophilicity compared to shorter alkyl chains, which may influence membrane permeability and bioavailability.
Properties
CAS No. |
26234-99-1 |
|---|---|
Molecular Formula |
C12H20Cl3N5 |
Molecular Weight |
340.7 g/mol |
IUPAC Name |
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H20Cl3N5/c1-3-5-7-16-10-18-9(12(13,14)15)19-11(20-10)17-8-6-4-2/h3-8H2,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
XZZDYSNMNRIMEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)NCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of trichloromethyl triazine with dibutylamine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The trichloromethyl group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Table 1: Substituents and Key Properties of Selected Triazine Derivatives
*Calculated based on molecular formula C₁₃H₂₁Cl₃N₅.
Key Observations:
Substituent Effects on Reactivity and Stability: The trichloromethyl group in the target compound likely increases electrophilicity at the 6-position compared to chloro (Atrazine, Simazine) or methylthio (Ametryn) groups. This may enhance interactions with biological targets, such as enzymes in weeds or pathogens .
Biological Activity :
- Atrazine and Simazine, with smaller alkyl groups, are broad-spectrum herbicides targeting photosystem II in plants . The target compound’s trichloromethyl group may confer alternative mechanisms, such as protein binding or oxidative stress induction.
- N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine () demonstrates antimicrobial activity, suggesting that the target compound’s trichloromethyl group could similarly interact with microbial enzymes .
Physicochemical Properties :
- The 4-chlorophenyl substituent in 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine introduces aromaticity, enabling π-π stacking interactions in crystal structures, as seen in . In contrast, the target compound’s aliphatic trichloromethyl group may favor hydrophobic interactions .
- Compounds with methylthio groups (e.g., Ametryn) exhibit higher solubility in organic solvents compared to chloro-substituted analogs, which could influence formulation strategies .
However, this could raise ecotoxicological concerns similar to those associated with chlorinated triazines like Atrazine .
Biological Activity
2-N,4-N-Dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine (CAS Number: 26234-99-1) is a compound belonging to the triazine family, characterized by its unique chemical structure that includes a trichloromethyl group. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research and as an agrochemical.
- Molecular Formula : C12H20Cl3N5
- Molecular Weight : 340.6797 g/mol
- Density : 1.318 g/cm³
- Boiling Point : 426.4°C at 760 mmHg
- Flash Point : 211.7°C
Biological Activity Overview
Research indicates that compounds within the triazine class exhibit various biological activities, including antitumor effects and herbicidal properties. The specific compound in focus has shown promise in several studies regarding its antiproliferative effects against cancer cells.
Antiproliferative Effects
In a study examining the antiproliferative properties of triazine derivatives, it was found that certain compounds demonstrated selective toxicity towards cancer cells while sparing normal cells. The compound 2-N,4-N-dibutyl-6-(trichloromethyl)-1,3,5-triazine-2,4-diamine was evaluated alongside other triazines for its efficacy against different cancer cell lines.
Case Study: Anticancer Activity
A notable study involved testing this compound against various breast cancer cell lines, including MDA-MB231 (triple-negative) and MCF-7 (hormone-dependent). The results indicated that:
- The compound exhibited significant growth inhibition in MDA-MB231 cells with a GI50 value of approximately 0.06 μM.
- In contrast, the hormone-dependent MCF-7 cells showed greater resistance to treatment.
This selectivity suggests a potential mechanism where the compound could be more effective in treating aggressive forms of breast cancer.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications on the triazine scaffold could enhance biological activity. For instance:
- Substituents such as methoxy or dimethylamino groups on the phenyl rings significantly improved antiproliferative activity.
The following table summarizes the GI50 values for selected derivatives:
| Compound ID | Structure Description | GI50 (μM) |
|---|---|---|
| Compound 70 | Para-methoxy phenyl | 0.13 |
| Compound 73 | Para-dimethylamino phenyl | 0.08 |
| Compound 101 | Ortho-fluoro phenyl | 0.06 |
While detailed mechanisms remain to be fully elucidated, preliminary findings suggest that the trichloromethyl group may play a crucial role in the compound's interaction with cellular targets. The ability of this group to form reactive intermediates could lead to DNA damage in rapidly dividing cancer cells.
Safety and Toxicity
Despite its promising biological activities, safety evaluations have indicated potential toxicity:
- The compound is classified as harmful if swallowed and can cause skin irritation.
These safety concerns necessitate further investigation into its pharmacokinetics and toxicity profiles before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
